molecular formula C11H23ClN2O B1398389 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride CAS No. 1220017-54-8

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride

Cat. No.: B1398389
CAS No.: 1220017-54-8
M. Wt: 234.76 g/mol
InChI Key: UTNKZZWMGKERHA-UHFFFAOYSA-N
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Description

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride is a versatile chemical compound widely used in scientific research. It is known for its unique properties, making it valuable in various fields such as drug discovery, organic synthesis, and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride typically involves the reaction of cyclohexylamine with ethyl acrylate, followed by the addition of ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form primary amines or alcohols.

    Substitution: The amine group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under specific conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride has shown promise as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Anticancer Research

Recent studies have indicated that compounds derived from this compound exhibit cellular anti-proliferative activities. For instance, it has been investigated as a potential SMYD2 inhibitor, which plays a role in cancer cell proliferation and survival .

Study Findings
US9598381B2Identified as a SMYD2 inhibitor with potential anticancer properties .

Biochemical Applications

The compound is utilized in biochemical assays due to its ability to interact with various biological molecules.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an enzyme inhibitor. Its effectiveness can be attributed to its ability to form stable complexes with target enzymes, thereby inhibiting their activity.

Enzyme Target Effect
SMYD2Inhibition leading to reduced cell proliferation .

Pharmacological Research

In pharmacological contexts, the compound's efficacy and safety profiles are evaluated through various preclinical studies.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound is water-soluble, which may facilitate its absorption and distribution in biological systems . However, it is classified as an irritant, necessitating careful handling during experimental procedures.

Case Studies and Clinical Applications

While extensive clinical data specifically on this compound is limited, several case studies highlight its potential applications:

Case Study: Anticancer Activity

A study focused on the structural modifications of derivatives of this compound revealed enhanced anticancer properties against specific cancer cell lines. The findings support further exploration into its use as a lead compound for developing new anticancer agents.

Case Study: Enzyme Interaction

Another investigation examined the interaction of this compound with SMYD2, showcasing its potential as a therapeutic agent in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-cyclohexyl-N-methylpropanamide
  • 3-Amino-N-cyclohexyl-N-propylpropanamide
  • 3-Amino-N-cyclohexyl-N-isopropylpropanamide

Uniqueness

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride stands out due to its unique combination of cyclohexyl and ethyl groups, which confer specific chemical and physical properties. This makes it particularly suitable for certain applications in drug discovery and organic synthesis, where other similar compounds may not be as effective.

Biological Activity

3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C₁₁H₂₃ClN₂O
  • CAS Number : 1220017-54-8
  • MDL Number : MFCD13562056

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate cellular signaling pathways, influencing metabolic processes and potentially offering therapeutic benefits in various medical conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies suggest that it may influence pathways involved in oncogenesis and apoptosis, particularly through interactions with the Wnt signaling pathway, which is crucial in cancer biology .
  • Neuroprotective Effects : Preliminary investigations have shown promise in neuroprotective applications, particularly in models related to neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterases, which are important for neurotransmission. In vitro studies have reported IC50 values indicating its potency as an inhibitor .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. Below is a summary table of findings from various assays:

StudyBiological ActivityIC50 Value (nM)Reference
Study 1Cholinesterase Inhibition (hBChE)250 ± 20
Study 2Anticancer Activity (Colorectal Cancer)Not specified
Study 3Neuroprotective Effects (SH-SY5Y cells)Not specified

Case Studies

  • Anticancer Activity :
    • A study explored the effects of the compound on colorectal cancer cell lines. It was found to inhibit cell proliferation significantly, suggesting potential use as an anticancer agent targeting the Wnt/β-catenin pathway .
  • Neuroprotection :
    • In a neuroblastoma model (SH-SY5Y), the compound demonstrated protective effects against oxidative stress-induced cell death, indicating its potential for treating neurodegenerative diseases .

Properties

IUPAC Name

3-amino-N-cyclohexyl-N-ethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10;/h10H,2-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNKZZWMGKERHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-54-8
Record name Propanamide, 3-amino-N-cyclohexyl-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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